N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a phenyl group, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The azepane moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the sulfamoyl and phenyl groups under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide
- N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide
- N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H27N5O3S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-[[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H27N5O3S/c1-18(30)25-20-9-11-22(12-10-20)33(31,32)28-21-8-6-7-19(17-21)23-13-14-24(27-26-23)29-15-4-2-3-5-16-29/h6-14,17,28H,2-5,15-16H2,1H3,(H,25,30) |
InChI Key |
DRXNUKRBLPIKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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